

Coprogen CAS number and chemical properties

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Compound of Interest		
Compound Name:	Coprogen	
Cat. No.:	B1513091	Get Quote

Application Notes and Protocols: Coprogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungi, including species of Penicillium and Neurospora.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, playing a crucial role in iron metabolism and microbial survival in iron-limited conditions.[1] This document provides detailed information on the chemical properties of **coprogen**, its biological role, and protocols for its study.

Chemical Properties of Coprogen

Coprogen is a complex molecule essential for fungal iron acquisition.[1] Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of Coprogen



Property	Value	Reference
CAS Number	31418-71-0	[1]
Molecular Formula	C35H53FeN6O13	[1][2]
Molecular Weight	821.7 g/mol	[1][2]
Appearance	Dark red metabolite	[3]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	[3]
Structure	Linear trihydroxamate-type siderophore composed of three N ⁵ -anhydromevalonyl- N ⁵ -hydroxy-L-ornithine (AMHO) units, containing a 2,5-diketopiperazine ring.	[1]

Biological Role and Mechanism of Action

Under iron-deficient conditions, fungi synthesize and secrete **coprogen** into the extracellular environment. **Coprogen** binds with high affinity to ferric iron, forming a stable, soluble **coprogen**-Fe³⁺ complex. This complex is then recognized and actively transported into the fungal cell by specific membrane transporters.[1] Inside the cell, iron is released from the complex and becomes available for various metabolic processes.

Interestingly, some bacteria have evolved to recognize and transport fungal siderophores, a phenomenon known as siderophore piracy. For instance, the outer membrane transporter FhuE in some Gram-negative bacteria can import the iron-loaded **coprogen** complex, allowing these bacteria to "steal" iron from their fungal competitors.[1]

Experimental Protocols

Protocol 1: Isolation and Purification of Coprogen from Fungal Culture



This protocol describes a general method for the isolation and purification of **coprogen** from a fungal culture, such as Penicillium roqueforti.[4]

Materials:

- Fungal strain (e.g., Penicillium roqueforti)
- Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
- Shaking incubator
- Filtration apparatus (e.g., cheesecloth or centrifuge)
- Organic solvents (e.g., ethyl acetate, methanol)
- Rotary evaporator
- Silica gel for column chromatography
- Elution solvents (e.g., n-hexane, ethyl acetate, methanol)
- High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

- Fungal Cultivation:
 - Inoculate the fungal strain onto PDA plates and incubate at 25-28°C until sufficient growth is observed.
 - Transfer a small piece of the agar with fungal mycelium into a flask containing sterile PDB.
 - Incubate the liquid culture in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days to allow for the production of secondary metabolites, including coprogen.
- Extraction:
 - Separate the fungal mycelium from the culture broth by filtration or centrifugation.



- Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.
- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- Chromatographic Purification:
 - Dissolve the crude extract in a minimal amount of methanol.
 - Prepare a silica gel column packed with a non-polar solvent like n-hexane.
 - Load the dissolved extract onto the column.
 - Elute the column with a gradient of increasing solvent polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol.
 - Collect the fractions and monitor for the presence of coprogen (a reddish compound) by visual inspection or thin-layer chromatography.
 - Pool the fractions containing coprogen and evaporate the solvent.
- Final Purification:
 - For higher purity, subject the coprogen-containing fraction to preparative HPLC using a suitable column (e.g., C18) and a methanol-water gradient.

Protocol 2: Siderophore Activity Assay using Chrome Azurol S (CAS) Agar

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores. It is based on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.[5][6][7]

Materials:

Chrome Azurol S (CAS)



- Hexadecyltrimethylammonium bromide (HDTMA)
- Ferric chloride (FeCl₃)
- Piperazine
- Nutrient agar medium (e.g., LB agar)
- Sterile petri dishes
- Acid-washed glassware

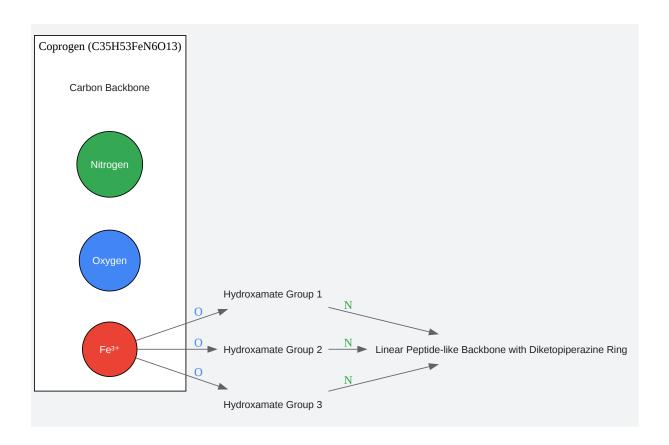
Procedure:

- Preparation of CAS Agar Plates:
 - CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
 - HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
 - Iron(III) Solution: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
 - CAS Assay Solution: Slowly mix the CAS solution with the HDTMA solution. While stirring, slowly add the Iron(III) solution to form the blue CAS-iron complex. Bring the final volume to 100 mL with deionized water.
 - Piperazine Buffer: Prepare a buffer solution by dissolving 4.3 g of anhydrous piperazine in water and adjusting the pH as needed.
 - Final CAS Agar: Autoclave 900 mL of nutrient agar. Allow it to cool to approximately 50°C.
 Aseptically add the 100 mL of CAS assay solution and the piperazine buffer. Mix gently and pour into sterile petri dishes.
- Siderophore Detection:
 - Spot a small amount of the purified coprogen solution or the culture supernatant to be tested onto the center of a CAS agar plate.



- Incubate the plates at the appropriate temperature (e.g., 28°C) for 24-48 hours.
- A positive result for siderophore activity is indicated by the formation of a yellow-orange halo around the spot against the blue background of the agar. The diameter of the halo can be used for semi-quantitative estimation of siderophore production.

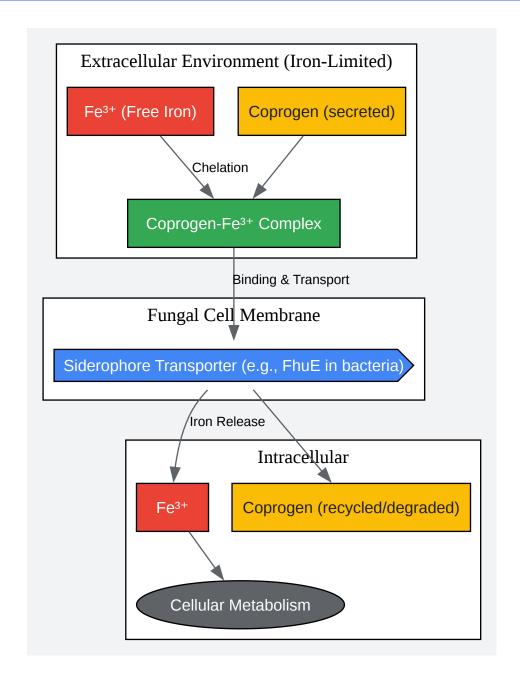
Visualizations



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Caption: Simplified schematic of the **coprogen** structure, highlighting the central iron atom coordinated by three hydroxamate groups.

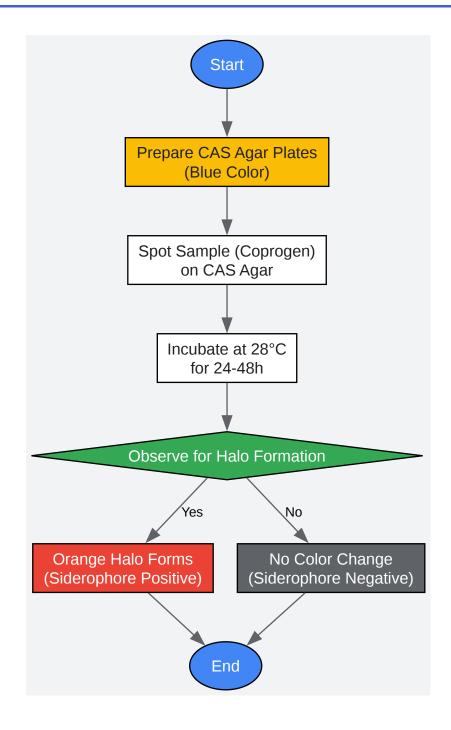




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Caption: Signaling pathway of coprogen-mediated iron uptake in fungi.





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Caption: Experimental workflow for the Chrome Azurol S (CAS) assay to detect siderophore activity.

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